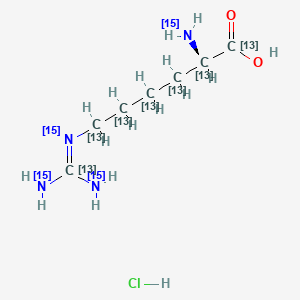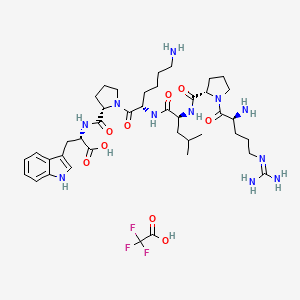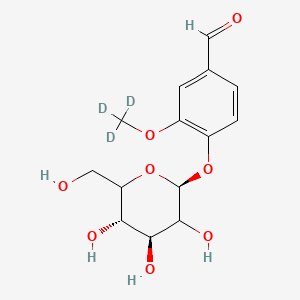
Glucovanillin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucovanillin-d3 is a deuterated form of glucovanillin, a glycosylated derivative of vanillin. Vanillin is a prominent aromatic compound found in vanilla beans, known for its distinctive vanilla flavor and aroma. This compound is used in various scientific research applications, particularly in studies involving metabolic pathways and the biosynthesis of vanillin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glucovanillin-d3 can be synthesized through the glycosylation of vanillin-d3. The process involves the use of β-D-glucosidases, which facilitate the attachment of a glucose molecule to vanillin-d3. The reaction typically occurs under mild conditions, with the presence of an appropriate catalyst to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound involves the extraction of glucovanillin from green vanilla pods, followed by isotopic labeling with deuterium. The process includes enzymatic hydrolysis of glucovanillin to release vanillin, which is then labeled with deuterium and re-glycosylated to form this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form vanillic acid-d3.
Reduction: Reduction of this compound can yield vanillyl alcohol-d3.
Hydrolysis: Enzymatic hydrolysis of this compound results in the release of vanillin-d3 and glucose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Hydrolysis: β-D-glucosidases are used to catalyze the hydrolysis reaction.
Major Products:
Oxidation: Vanillic acid-d3
Reduction: Vanillyl alcohol-d3
Hydrolysis: Vanillin-d3 and glucose
Applications De Recherche Scientifique
Glucovanillin-d3 is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:
Chemistry: Used as a tracer in studies of vanillin biosynthesis and degradation pathways.
Biology: Employed in research on plant metabolism and the role of glycosylation in vanilla bean development.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the food and fragrance industries for the development of natural flavoring agents.
Mécanisme D'action
The mechanism of action of glucovanillin-d3 involves its hydrolysis by β-D-glucosidases, releasing vanillin-d3 and glucose. Vanillin-d3 then participates in various metabolic pathways, exerting its effects through interactions with specific molecular targets. The pathways involved include the phenylpropanoid pathway, which is crucial for the biosynthesis of aromatic compounds in plants .
Comparaison Avec Des Composés Similaires
Glucovanillin: The non-deuterated form of glucovanillin-d3.
Vanillin-d3: The deuterated form of vanillin, without the glycosylation.
Vanillic acid-d3: The oxidized form of vanillin-d3.
Vanillyl alcohol-d3: The reduced form of vanillin-d3.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed metabolic studies and precise tracking in various research applications. Its glycosylated structure also makes it a valuable compound for studying the role of glycosylation in plant metabolism and flavor development .
Propriétés
Formule moléculaire |
C14H18O8 |
|---|---|
Poids moléculaire |
317.31 g/mol |
Nom IUPAC |
3-(trideuteriomethoxy)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde |
InChI |
InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10?,11-,12+,13?,14-/m1/s1/i1D3 |
Clé InChI |
LPRNQMUKVDHCFX-CTSJDCSISA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=O)O[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
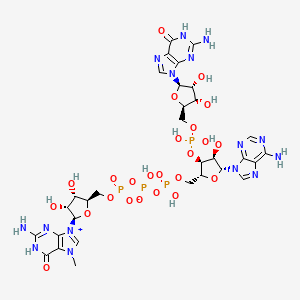
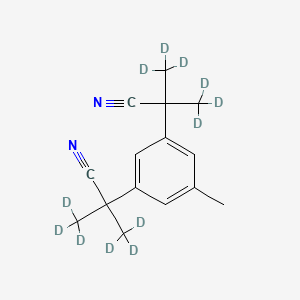
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
![(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine](/img/structure/B12423703.png)
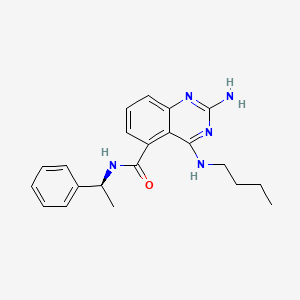
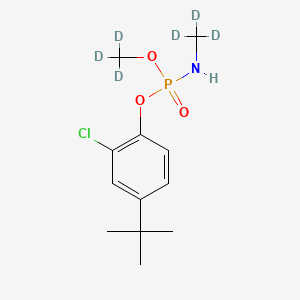
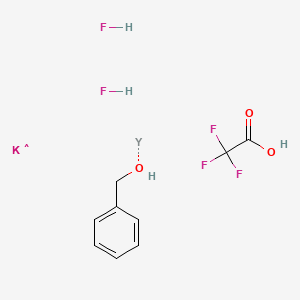
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide](/img/structure/B12423745.png)

![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)

